molecular formula C18H20N2O4S B2976116 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide CAS No. 921915-98-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

Cat. No. B2976116
CAS RN: 921915-98-2
M. Wt: 360.43
InChI Key: XWBAGJBTNIBEPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C13H18N2O4S. It includes a benzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom, and a benzenesulfonamide group.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Studies on compounds like "YM087, a combined V1/V2 vasopressin receptor antagonist," reveal insights into pharmacokinetic and pharmacodynamic effects, highlighting the compound's effectiveness as a dual receptor antagonist in humans (Burnier et al., 1999).

Metabolism and Excretion Studies

  • Research into the metabolism and excretion of various compounds, such as "methyl N-(o-aminophenyl)-N-(3-dimethylaminopropyl) anthranilate," provides insights into how drugs are processed and eliminated by the body, informing dosage and application considerations for new drugs (Smith et al., 1967).

Therapeutic Applications and Efficacy

  • Trials, like those evaluating "temozolomide in patients with progressive low-grade glioma," offer evidence of the efficacy of certain compounds in treating specific diseases, guiding therapeutic applications and drug development (Quinn et al., 2003).

Exposure and Safety Evaluation

  • The presence and dietary exposure to preservatives, including parabens in foodstuffs, highlight the importance of monitoring and evaluating the safety of chemical compounds in everyday products (Liao et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

The future directions for research on this compound could include determining its synthesis, exploring its chemical reactivity, investigating its mechanism of action, and assessing its physical and chemical properties. This would provide a foundation for potential applications in various fields .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-5-4-6-14(9-12)25(22,23)20-13-7-8-16-15(10-13)19-17(21)18(2,3)11-24-16/h4-10,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBAGJBTNIBEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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